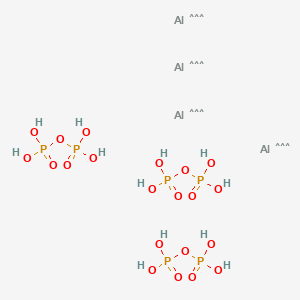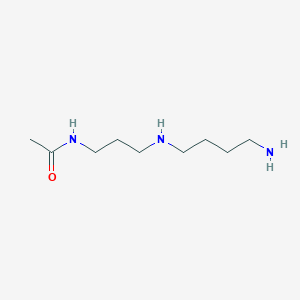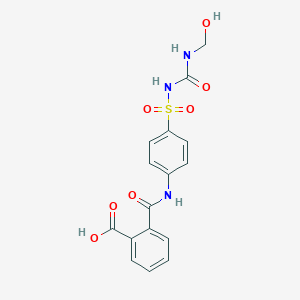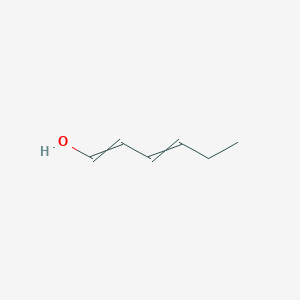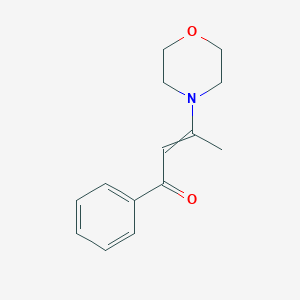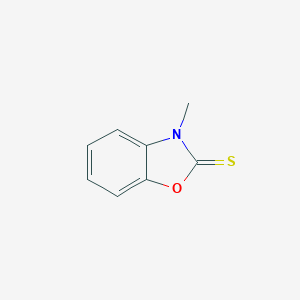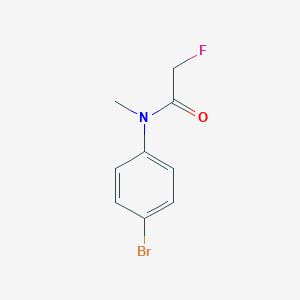
N-(4-bromophenyl)-2-fluoro-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 4’-bromo-2-fluoro-N-methyl- is a chemical compound with the molecular formula C8H7BrFNO. It is a derivative of acetanilide, where the hydrogen atoms on the aromatic ring are substituted with bromine and fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4’-bromo-2-fluoro-N-methyl- typically involves the acylation of aniline derivatives. One common method is the reaction of 4-bromo-2-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4’-bromo-2-fluoro-N-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Scientific Research Applications
Acetanilide, 4’-bromo-2-fluoro-N-methyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Acetanilide, 4’-bromo-2-fluoro-N-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetanilide, 4’-bromo-2-fluoro-N-methyl- is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties. These substitutions can enhance the compound’s reactivity and specificity in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
10385-00-9 |
|---|---|
Molecular Formula |
C9H9BrFNO |
Molecular Weight |
246.08 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-fluoro-N-methylacetamide |
InChI |
InChI=1S/C9H9BrFNO/c1-12(9(13)6-11)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChI Key |
FATGIAYGVSQXJB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
Key on ui other cas no. |
10385-00-9 |
Synonyms |
4'-Bromo-2-fluoro-N-methylacetanilide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Succinic acid, [1,4-14C]](/img/structure/B88980.png)
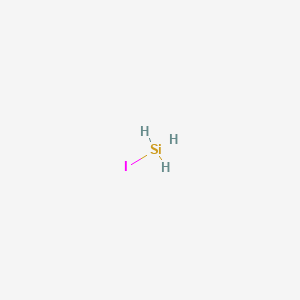
![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)
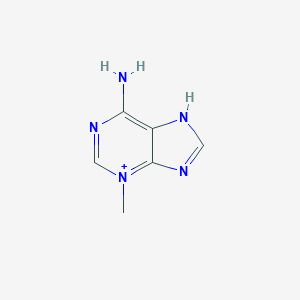
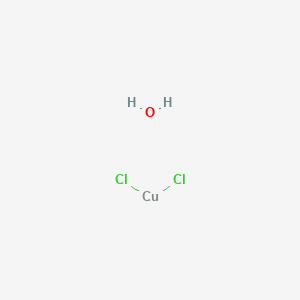
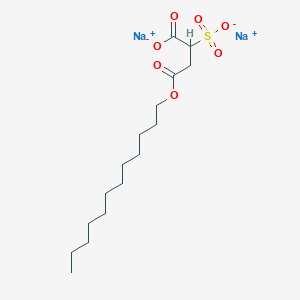
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)
